Method 1: [] This method involves the condensation of (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This reaction yields an intermediate enamine, 3-{2-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one, which is then reduced to obtain the final product.
Method 2: [] This method involves reacting substituted 2-aminobenzothiazoles with aromatic amines (e.g., para-aminobenzoic acid, diphenylamine) followed by condensation with mercaptoacetic acid to generate various 6-fluoro-benzothiazole substituted thiazolidinones.
Mechanism of Action
Antipsychotic activity: Studies suggest that this compound and its derivatives may act as antagonists at dopamine D2 and serotonin 5-HT2 receptors. [, ] By blocking these receptors, they could potentially alleviate symptoms associated with psychosis. []
Antimicrobial activity: Research indicates that some derivatives exhibit significant binding affinity to specific bacterial and fungal proteins, potentially disrupting their vital functions. [, ]
Physical and Chemical Properties Analysis
Solubility: [] Researchers have investigated the permeability of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives across the blood-brain barrier using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Lipophilicity: [] In silico analysis of Lipinski's Rule of Five parameters and polar surface area (PSA) provide insights into the drug-likeness and potential bioavailability of the synthesized molecules.
Applications
Antipsychotic Agents: [, ] Studies have explored 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential antipsychotic agents with reduced extrapyramidal symptoms (EPS) compared to conventional antipsychotics.
Anti-diabetic Agents: [] Research suggests that some derivatives exhibit anti-diabetic properties, including α-amylase and α-glucosidase inhibition, which are crucial for regulating blood sugar levels.
Antimicrobial Agents: [, ] Derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have demonstrated promising antibacterial and antifungal activity against various pathogens, including drug-resistant strains.
Anticancer Agents: [] Studies have explored the anticancer potential of these derivatives against Ehrlich Ascites Carcinoma (EAC) in mice models.
Related Compounds
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Compound Description: This compound serves as a key structural analog of 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole and is a central molecule in several studies exploring its potential as an antipsychotic agent. [, , , , , ] Researchers synthesized and investigated various derivatives of this compound to assess their antipsychotic properties, focusing on their ability to interact with dopamine D2 and serotonin receptors, as well as their potential to minimize extrapyramidal symptoms (EPS). [, , , , , ] In addition to its antipsychotic potential, 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives were also studied for their antidiabetic properties, specifically their inhibitory effects on α-amylase, α-glucosidase, and sucrose, as well as their influence on glucose levels through in vitro gluconeogenesis analysis. [] Furthermore, these derivatives were evaluated for their anticancer activity against Ehrlich Ascites Carcinoma (EAC) cell lines in mice. []
Phosphoramidate derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Compound Description: These derivatives were synthesized and investigated for their potential as antimicrobial agents. [] Researchers found that several of these derivatives displayed promising antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, K. pneumoniae, S. typhi, and P. mirabilis. [] These compounds also demonstrated notable antifungal activity against A. niger and A. flavus. [] Molecular docking studies indicated that these derivatives exhibited favorable binding modes and high dock scores against the 3V2B protein, suggesting potential as antimicrobial drug candidates. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Telatinib Mesylate is the orally bioavailable mesylate salt of the 17-allylaminogeldanamycin (17-AAG) small-molecule inhibitor of several receptor protein tyrosine kinases with potential antiangiogenic and antineoplastic activities. Telatinib binds to and inhibits the vascular endothelial growth factor receptors (VEGFRs) type 2 and 3, platelet-derived growth factor receptor beta (PDGFRb) and c-Kit, which may result in the inhibition of angiogenesis and cellular proliferation in tumors in which these receptors are upregulated. These telatinib-inhibited receptor protein tyrosine kinases are overexpressed or mutated in many tumor cell types and may play key roles in tumor angiogenesis and tumor cell proliferation. 17-AAG is a synthetic analogue of the benzoquinone ansamycin antibiotic geldanamycin and has also been found to inhibit the molecular chaperone Hsp90.